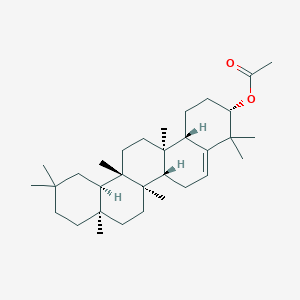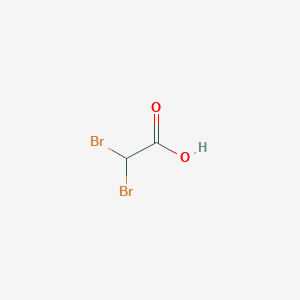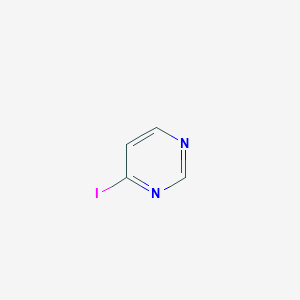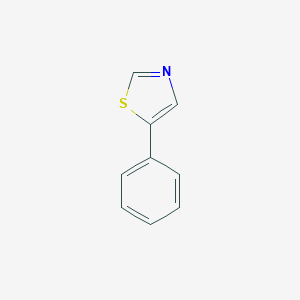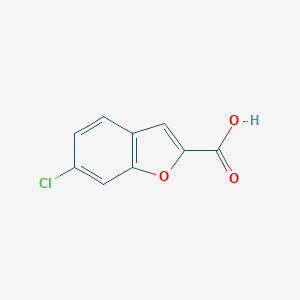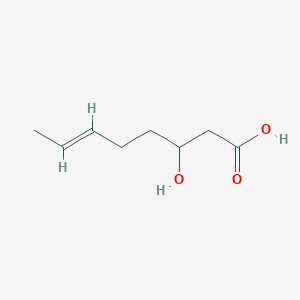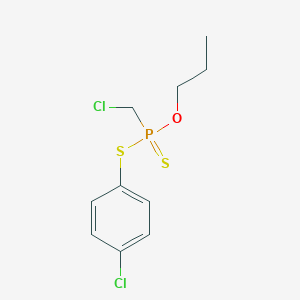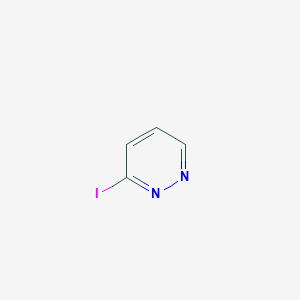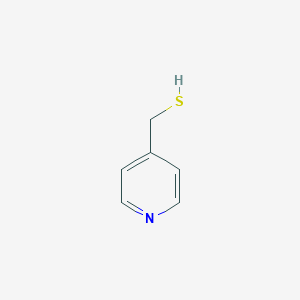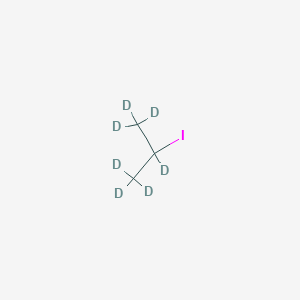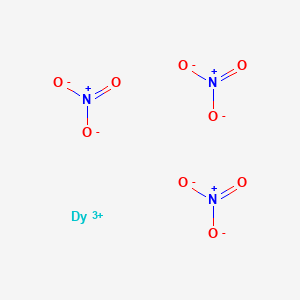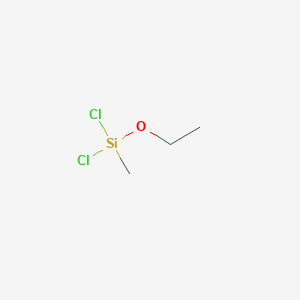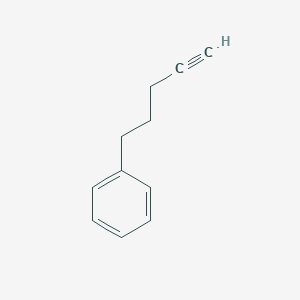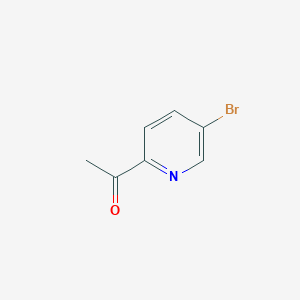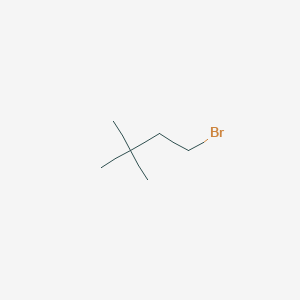
1-ブロモ-3,3-ジメチルブタン
概要
説明
1-Bromo-3,3-dimethylbutane is an organic compound with the molecular formula C6H13Br. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is a member of the alkyl halides family, where a bromine atom is attached to a carbon atom in the alkyl chain. The presence of the bromine atom makes this compound reactive and useful in organic synthesis.
科学的研究の応用
1-Bromo-3,3-dimethylbutane has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and polymers.
Biological Studies: The compound is used in studies involving enzyme inhibition and protein modification due to its ability to react with nucleophilic sites in biomolecules.
Material Science: It is used in the preparation of specialty materials, such as functionalized polymers and advanced composites.
作用機序
Target of Action
1-Bromo-3,3-dimethylbutane is a versatile reagent used in various chemical reactions . It is primarily used as an alkylating agent , which means it can introduce an alkyl group into different molecules. The primary targets of this compound are therefore the molecules that it alkylates.
Mode of Action
The mode of action of 1-Bromo-3,3-dimethylbutane involves the leaving of the bromide ion, which is a good leaving group . This results in the formation of a carbocation intermediate . The carbocation then reacts with a nucleophile, leading to the introduction of the alkyl group .
Biochemical Pathways
The exact biochemical pathways affected by 1-Bromo-3,3-dimethylbutane depend on the specific reactions it is used in. As an alkylating agent, it can be involved in a wide range of reactions and can affect various biochemical pathways. For example, it can be used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds .
Result of Action
The molecular and cellular effects of 1-Bromo-3,3-dimethylbutane’s action depend on the specific reactions it is used in. As an alkylating agent, it can modify the structure of molecules, potentially altering their function. For example, it has been used in the preparation of macrocycles as modulators of CFTR in the treatment of cystic fibrosis .
Action Environment
The action, efficacy, and stability of 1-Bromo-3,3-dimethylbutane can be influenced by various environmental factors. For instance, the presence of other reactants, the pH, temperature, and solvent can all affect the reaction rate and outcome. It should be stored in a dark place, sealed, and at room temperature to maintain its stability .
準備方法
Synthetic Routes and Reaction Conditions
1-Bromo-3,3-dimethylbutane can be synthesized through several methods:
-
Free Radical Halogenation: : This method involves the reaction of 3,3-dimethylbutane with bromine in the presence of ultraviolet light or a radical initiator. The reaction proceeds via a free radical mechanism, where the bromine molecule dissociates into bromine radicals that react with the alkane to form the bromoalkane.
[ \text{C}6\text{H}{14} + \text{Br}_2 \xrightarrow{\text{UV light}} \text{C}6\text{H}{13}\text{Br} + \text{HBr} ]
-
Nucleophilic Substitution: : Another method involves the nucleophilic substitution of 3,3-dimethylbutanol with hydrobromic acid. The hydroxyl group is replaced by a bromine atom, forming 1-bromo-3,3-dimethylbutane.
[ \text{C}6\text{H}{13}\text{OH} + \text{HBr} \rightarrow \text{C}6\text{H}{13}\text{Br} + \text{H}_2\text{O} ]
Industrial Production Methods
In industrial settings, 1-bromo-3,3-dimethylbutane is typically produced through the free radical halogenation method due to its efficiency and scalability. The reaction is carried out in large reactors with controlled conditions to ensure high yield and purity of the product.
化学反応の分析
Types of Reactions
1-Bromo-3,3-dimethylbutane undergoes several types of chemical reactions, including:
-
Nucleophilic Substitution Reactions: : The bromine atom in 1-bromo-3,3-dimethylbutane can be replaced by various nucleophiles, such as hydroxide ions, cyanide ions, and amines. These reactions typically occur under basic or neutral conditions.
[ \text{C}6\text{H}{13}\text{Br} + \text{Nu}^- \rightarrow \text{C}6\text{H}{13}\text{Nu} + \text{Br}^- ]
-
Elimination Reactions: : Under strong basic conditions, 1-bromo-3,3-dimethylbutane can undergo elimination reactions to form alkenes. This reaction involves the removal of a hydrogen atom and the bromine atom, resulting in the formation of a double bond.
[ \text{C}6\text{H}{13}\text{Br} \xrightarrow{\text{Base}} \text{C}6\text{H}{12} + \text{HBr} ]
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and ammonia. The reactions are typically carried out in polar solvents such as water or alcohols.
Elimination Reactions: Strong bases such as sodium ethoxide or potassium tert-butoxide are used. The reactions are often conducted in non-polar solvents like ethanol or dimethyl sulfoxide.
Major Products
Nucleophilic Substitution: The major products depend on the nucleophile used. For example, using hydroxide ions will produce 3,3-dimethylbutanol, while using cyanide ions will produce 3,3-dimethylbutanenitrile.
Elimination Reactions: The major product is typically 3,3-dimethyl-1-butene.
類似化合物との比較
1-Bromo-3,3-dimethylbutane can be compared with other similar compounds, such as:
1-Chloro-3,3-dimethylbutane: Similar in structure but contains a chlorine atom instead of a bromine atom. It is less reactive due to the lower leaving group ability of chlorine compared to bromine.
1-Iodo-3,3-dimethylbutane: Contains an iodine atom instead of a bromine atom. It is more reactive due to the better leaving group ability of iodine.
3,3-Dimethyl-1-butene: An alkene formed from the elimination reaction of 1-bromo-3,3-dimethylbutane. It is used in different types of reactions, such as polymerization and hydroboration.
The uniqueness of 1-bromo-3,3-dimethylbutane lies in its balance of reactivity and stability, making it a versatile compound in organic synthesis and industrial applications.
特性
IUPAC Name |
1-bromo-3,3-dimethylbutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13Br/c1-6(2,3)4-5-7/h4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROKZAMCDHKVZIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60167800 | |
| Record name | 1-Bromo-3,3-dimethylbutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60167800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1647-23-0 | |
| Record name | 1-Bromo-3,3-dimethylbutane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001647230 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Bromo-3,3-dimethylbutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60167800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-BROMO-3,3-DIMETHYLBUTANE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main focus of the research paper "Vibrational and conformational analysis of 1-bromo-3,3-dimethylbutane and 1-chloro-3,3-dimethylbutane"?
A1: The research paper primarily focuses on understanding the different structural arrangements (conformers) that 1-Bromo-3,3-dimethylbutane can adopt due to rotations around its single bonds. The researchers utilized vibrational spectroscopy techniques to identify and characterize these conformers. [] This information is crucial for understanding the compound's reactivity and potential interactions with other molecules.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


